molecular formula C21H23N3O3S B2694196 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953136-98-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No.: B2694196
CAS No.: 953136-98-6
M. Wt: 397.49
InChI Key: NNWAIMPFNJQRRO-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a phenoxyacetate moiety, and an ethylpiperazine group, which contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The exact mode of action of This compound tuberculosis .

Biochemical Pathways

The specific biochemical pathways affected by This compound tuberculosis , suggesting that they may affect the biochemical pathways associated with this bacterium.

Result of Action

The molecular and cellular effects of This compound tuberculosis , suggesting that they may have a bactericidal effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Piperazine Group: The ethylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.

    Attachment of Phenoxyacetate Moiety: The final step involves esterification, where the benzothiazole-piperazine intermediate is reacted with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate: Contains a phenyl group on the piperazine ring, which may alter its biological activity.

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with molecular targets and its overall therapeutic potential.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAIMPFNJQRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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